2-amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide
Description
2-Amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide is a pyrroloquinoxaline derivative characterized by a morpholinylethyl group at position 1 and a prop-2-enyl (allyl) substituent on the carboxamide nitrogen. The morpholine moiety enhances solubility and bioavailability, while the allyl group may influence steric and electronic interactions with biological targets .
Properties
Molecular Formula |
C20H24N6O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-amino-1-(2-morpholin-4-ylethyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C20H24N6O2/c1-2-7-22-20(27)16-17-19(24-15-6-4-3-5-14(15)23-17)26(18(16)21)9-8-25-10-12-28-13-11-25/h2-6H,1,7-13,21H2,(H,22,27) |
InChI Key |
ZSIXUEIWVDVPSR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCN4CCOCC4)N |
Origin of Product |
United States |
Biological Activity
The compound 2-amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide is a complex organic molecule characterized by its unique pyrroloquinoxaline framework. This structure is significant for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of functional groups such as the morpholine ring and the amino group enhances its interaction capabilities with various biological targets.
Structural Features
The molecular structure of this compound includes:
- Pyrrolo[3,2-b]quinoxaline core : Known for its diverse biological activities.
- Morpholine moiety : Implicates potential interactions with enzymes and receptors.
- Carboxamide group : May influence solubility and binding properties.
Biological Activity
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:
- Antitumor : Compounds like pyrroloquinoxaline derivatives have shown efficacy in inhibiting tumor growth.
- Antimicrobial : The morpholine component suggests potential activity against various pathogens.
- Antiviral : Similar quinoxaline derivatives have been explored for their antiviral properties.
The biological activity is primarily attributed to the compound's ability to interact with specific biological macromolecules. Interaction studies often utilize techniques such as:
- X-ray crystallography : To determine binding sites and affinities.
- Fluorescence spectroscopy : For real-time observation of interactions.
- Molecular docking studies : To predict binding modes and affinities.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how 2-amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide stacks against other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Morpholinoquinoline | Contains a morpholine ring | Antimicrobial |
| Pyrrolo[3,4-b]quinoline | Similar core structure | Antitumor |
| Quinoxaline derivatives | Various substituents on quinoxaline | Antiviral |
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various assays:
- Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that similar pyrroloquinoxaline derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound may share similar properties.
- Enzyme Inhibition : Research indicated that compounds with morpholine structures can act as inhibitors for certain enzymes involved in metabolic pathways, potentially modulating disease processes.
- Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds suggest that this compound may also influence neuroinflammatory pathways, offering potential therapeutic benefits in neurodegenerative diseases.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural features of analogous pyrroloquinoxaline derivatives:
Physicochemical Property Analysis
- Target Compound: Predicted properties include a molecular weight of 460.18 g/mol and moderate hydrophilicity due to the morpholine group. No experimental data on solubility or stability is available in the provided evidence.
- 2,5-Dimethoxyphenyl Analogue : Density = 1.40 g/cm³, boiling point = 694.3°C, pKa = 12.38, indicating high thermal stability and basicity .
- 4-Bromo-3-methylphenyl Derivative : Higher molar mass (521.39 g/mol) due to bromine, likely reducing solubility compared to the target compound .
Discussion of Substituent Effects
Position 1 Modifications :
- Morpholinylethyl (target compound) improves water solubility and target engagement via hydrogen bonding .
- Aryl groups (e.g., 2,5-dimethoxyphenyl) enhance π-π stacking but may reduce solubility .
- Halogenated aryl substituents (e.g., 4-bromo-3-methylphenyl) increase molecular weight and lipophilicity, affecting membrane permeability .
Ethoxypropyl or methoxyethyl chains increase flexibility and may improve pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
